

Technical Support Center: Kinetics of the Thermal Decomposition of Barium Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium carbonate

Cat. No.: B7798742

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of the thermal decomposition of **barium carbonate**.

Frequently Asked Questions (FAQs)

1. What is the expected thermal decomposition behavior of **barium carbonate** (BaCO_3)?

Barium carbonate decomposes upon heating to barium oxide (BaO) and carbon dioxide (CO_2), as shown in the following reaction:

The decomposition temperature is reported to be around 1300°C , though it can begin at lower temperatures depending on the experimental conditions.^{[1][2]} **Barium carbonate** also undergoes two phase transformations before decomposition: from orthorhombic to hexagonal at approximately 1079 K (806°C) and from hexagonal to cubic at around 1237 K (964°C).^{[1][3][4]}

2. What are the key kinetic parameters for the thermal decomposition of BaCO_3 ?

The activation energy (E_a) is a critical parameter. Reported values vary, with one study determining it to be 305 (± 14) kJ/mol based on thermogravimetric analysis (TGA) of powder beds.^{[1][3][4]} Another study, using torsion-effusion and torsion-Langmuir techniques, reported

an apparent activation enthalpy of 225.9 kJ/mol.[\[1\]](#)[\[3\]](#)[\[5\]](#) This variation can be attributed to different experimental methods and conditions.

3. What analytical techniques are typically used to study the kinetics of BaCO₃ decomposition?

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary methods employed.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#) TGA measures the mass loss of the sample as a function of temperature, directly corresponding to the release of CO₂. DTA measures the temperature difference between the sample and a reference material, revealing phase transitions and reaction enthalpies.

4. How does the experimental atmosphere affect the decomposition?

The presence of carbon dioxide in the atmosphere can inhibit the decomposition process due to the reversible nature of the reaction.[\[3\]](#) Le Chatelier's principle suggests that an increased partial pressure of CO₂ will shift the equilibrium to the left, favoring the stability of BaCO₃ and thus requiring higher temperatures for decomposition.[\[7\]](#)

5. Does the physical form of the sample matter?

Yes, the physical form of the **barium carbonate** sample significantly influences the decomposition kinetics. Studies have shown that using densely compacted spheres instead of shallow powder beds can retard the reaction.[\[3\]](#) This is likely due to the limited diffusion of the gaseous product (CO₂) out of the compacted sample.

Troubleshooting Guide

Issue	Possible Causes	Recommended Solutions
Inconsistent or non-reproducible TGA results	<ul style="list-style-type: none">- Inconsistent sample mass or packing.- Temperature calibration drift in the TGA instrument.[8]- Contamination of the TGA sample holder or furnace.[9][10]- Fluctuations in the purge gas flow rate.	<ul style="list-style-type: none">- Use a consistent sample mass and packing density for all experiments.- Regularly calibrate the TGA for both mass and temperature.[8]- Clean the sample holder and furnace periodically according to the manufacturer's instructions.[10]- Ensure a stable and appropriate purge gas flow rate.
Observed decomposition temperature is significantly different from literature values	<ul style="list-style-type: none">- Different heating rates were used. Faster heating rates can shift the decomposition to higher temperatures.[11]- The partial pressure of CO₂ in the furnace atmosphere.- The physical form of the sample (powder vs. pellet).[3]	<ul style="list-style-type: none">- Maintain a consistent and reported heating rate for all experiments.- Control the furnace atmosphere; for kinetic studies, an inert gas flow (e.g., nitrogen or argon) is recommended.[6]- Report the physical characteristics of your sample.
"Sawtooth" or noisy TGA curve	<ul style="list-style-type: none">- Vibrations near the TGA instrument.[12]- Blockage in the gas exhaust line.[12]- The sample is too light, or the gas flow rate is too high.[11]	<ul style="list-style-type: none">- Isolate the TGA from sources of vibration.[12]- Check and clean the exhaust line and filters.[12]- Use an appropriate sample mass and optimize the gas flow rate.
Weight loss exceeds the theoretical amount for BaCO ₃ decomposition	<ul style="list-style-type: none">- The presence of hydrates or other volatile impurities in the starting material.- Reaction with the sample crucible.	<ul style="list-style-type: none">- Dry the BaCO₃ sample before the experiment, for instance, at 673 K for 24 hours.[6]- Use an inert crucible material such as alumina (Al₂O₃).[11]

Incomplete decomposition at expected temperatures

- The formation of a dense product layer (BaO) can hinder the diffusion of CO₂. - A high partial pressure of CO₂ in the furnace.

- Consider using a slower heating rate to allow for complete decomposition. - Ensure a sufficient flow of inert purge gas to remove the evolved CO₂.

Quantitative Data Summary

Parameter	Value	Method	Reference
Decomposition Temperature	~1300 °C	Not specified	[1]
Onset of Decomposition	Varies with conditions	TGA	
Activation Energy (Ea)	305 (\pm 14) kJ/mol	TGA of powder beds	[1][3][4]
Apparent Activation Enthalpy	225.9 kJ/mol	Torsion-Langmuir	[1][3][5]
Enthalpy of Equilibrium Reaction	252.1 kJ/mol	Torsion-Effusion	[5]
Orthorhombic to Hexagonal Phase Transition	1079 K (806 °C)	DTA	[1][3][4]
Hexagonal to Cubic Phase Transition	1237 K (964 °C)	DTA	[1][3][4]

Experimental Protocols

Thermogravimetric Analysis (TGA) of **Barium Carbonate** Decomposition

1. Objective: To determine the thermal stability and decomposition kinetics of **barium carbonate**.

2. Materials:

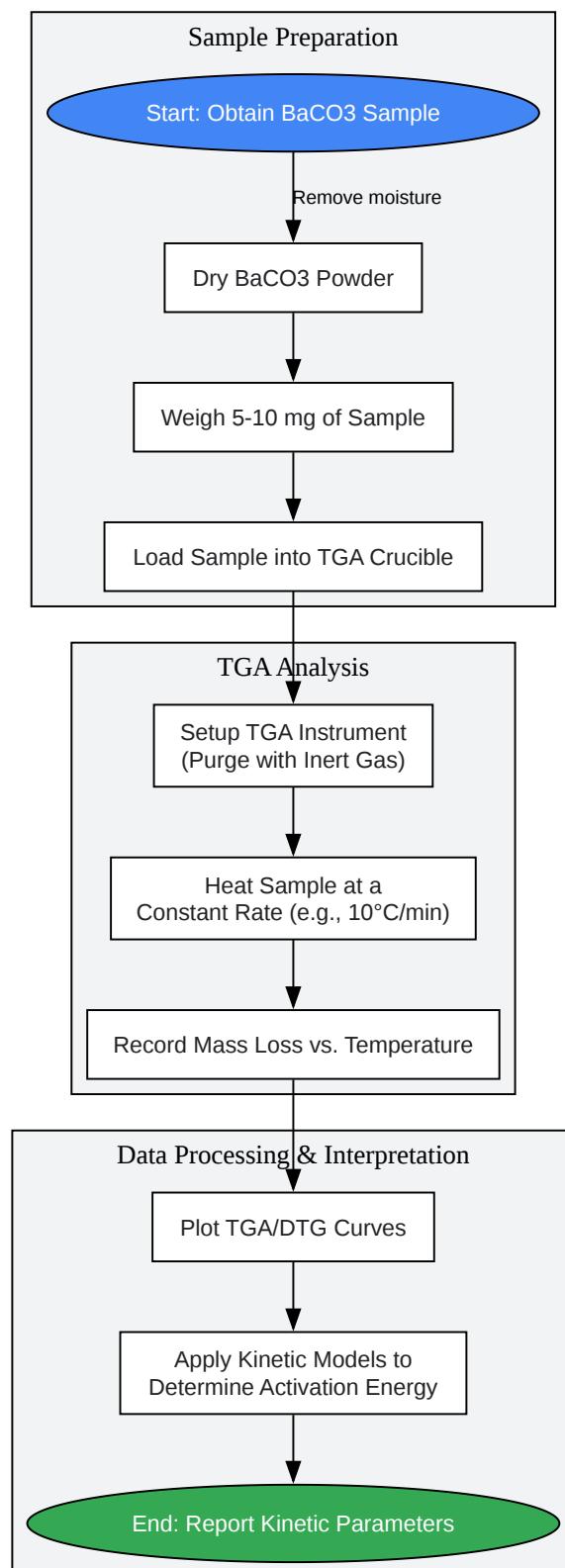
- **Barium carbonate** (BaCO_3) powder (high purity).
- Inert purge gas (e.g., high-purity nitrogen or argon).
- TGA instrument with a sensitive balance and programmable furnace.
- Alumina (Al_2O_3) or platinum crucibles.[\[11\]](#)

3. Sample Preparation:

- Dry the BaCO_3 powder at a temperature sufficient to remove moisture without initiating decomposition (e.g., 150-200°C for several hours, or as specified in the literature at 673 K for 24 hours).[\[6\]](#)
- Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA crucible.[\[9\]](#) Ensure the sample is evenly spread in a thin layer.[\[9\]](#)

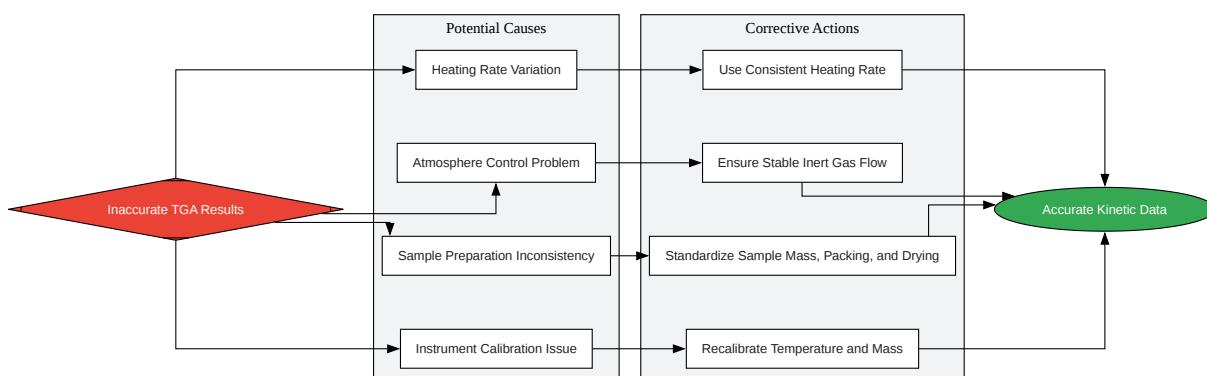
4. TGA Instrument Setup:

- Place the crucible in the TGA furnace.
- Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
- Program the temperature profile:
- Ramp from ambient temperature to a temperature above the expected final decomposition temperature (e.g., 1400°C).
- Use a constant heating rate, typically between 5 and 20°C/min. A common rate is 10°C/min.
[\[3\]](#)


5. Data Collection:

- Record the sample mass, sample temperature, and furnace temperature as a function of time.

6. Data Analysis:


- Plot the percentage of mass loss versus temperature.
- Determine the onset and completion temperatures of decomposition.
- Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
- Use appropriate kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the activation energy from experiments conducted at multiple heating rates.[\[9\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying the thermal decomposition of **barium carbonate** using TGA.

[Click to download full resolution via product page](#)

Caption: A logical troubleshooting guide for inaccurate TGA results in **barium carbonate** decomposition studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the decomposition reaction of Barium carbonate? [_Chemicalbook \[chemicalbook.com\]](#)
- 2. Barium carbonate - [Sciencemadness Wiki \[sciencemadness.org\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)
- 4. [discovery.researcher.life \[discovery.researcher.life\]](#)
- 5. Kinetics and thermodynamics of decomposition of barium carbonate - [Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases \(RSC Publishing\) \[pubs.rsc.org\]](#)
- 6. [researchgate.net \[researchgate.net\]](#)
- 7. Consider the decomposition of barium carbonate: $\text{BaCO}_3(\text{s})$ - [Brown 14th Edition Ch 19 Problem 81b \[pearson.com\]](#)
- 8. [researchgate.net \[researchgate.net\]](#)
- 9. How to Optimize TGA Crucible Conditions for Accurate Results [\[redthermo.com\]](#)
- 10. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | [Jinan Upwell Test Co.,Ltd \[upwelltest.com\]](#)
- 11. [betterceramic.com \[betterceramic.com\]](#)
- 12. General Reasons For Failure Of Thermogravimetric Analyzers (TGA) And Their Solutions | [Jinan Upwell Test Co.,Ltd \[upwelltest.com\]](#)
- To cite this document: BenchChem. [Technical Support Center: Kinetics of the Thermal Decomposition of Barium Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7798742#kinetics-of-the-thermal-decomposition-of-barium-carbonate\]](https://www.benchchem.com/product/b7798742#kinetics-of-the-thermal-decomposition-of-barium-carbonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com